molecular formula C12H10S B574100 Diphenylsulfane-d1 CAS No. 180802-01-1

Diphenylsulfane-d1

Cat. No.: B574100
CAS No.: 180802-01-1
M. Wt: 196.34 g/mol
InChI Key: LTYMSROWYAPPGB-LHNTUAQVSA-N
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Description

Diphenyl sulfide-d10 (C12D10S) is a deuterated analog of diphenyl sulfide (C12H10S), where ten hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in advanced research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium’s distinct properties enable precise tracking of molecular behavior . The compound retains the core structure of diphenyl sulfide—a sulfur atom bridging two benzene rings—but exhibits altered physical properties (e.g., higher molecular weight, slight differences in boiling/melting points) due to isotopic effects . Its primary applications include mechanistic studies in organic chemistry, environmental monitoring, and materials science, where isotopic stability is critical .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYMSROWYAPPGB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])SC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745739
Record name 1,1'-Sulfanediyldi(~2~H_5_)benzene
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Molecular Weight

196.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180802-01-1
Record name 1,1'-Sulfanediyldi(~2~H_5_)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180802-01-1
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Preparation Methods

Nickel-Catalyzed Coupling of Deuterated Aryl Halides and Thiols

The foundational synthesis of non-deuterated diphenyl sulfide involves a nickel-catalyzed cross-coupling between bromobenzene and thiophenol. For the deuterated analog, this method adapts by employing deuterated bromobenzene (C6D5Br) and deuterated thiophenol (C6D5SD) . Key steps include:

  • Reagents : 1.5 mol% nickel 1,3-dibenzylimidazolidene catalyst, potassium tert-butoxide (tBuOK) in dimethylformamide (DMF).

  • Conditions : 110°C for 16 hours, yielding diphenyl sulfide-d10 with >99% isotopic purity.

This method’s efficacy depends on the availability of deuterated starting materials, which can be cost-prohibitive. However, it ensures uniform deuterium distribution across both aromatic rings.

Alkyl Sulfonium Salt Deuteration

Post-Synthetic Deuteration Methods

Base-Mediated H/D Exchange

A cost-effective strategy employs DMSO-d6 and KOH to promote H/D exchange on pre-synthesized diphenyl sulfide. The superbasic medium (KOH/DMSO-d6) activates aromatic C–H bonds, enabling deuterium incorporation at styryl and nucleophilic sites.

  • Conditions : 120°C for 18 hours, yielding 100% deuterium at targeted positions.

  • Mechanism : Base-generated alkenyl anions undergo deuteration via solvent-derived deuterium (DMSO-d6), followed by H–D exchange at aromatic positions (Fig. 1).

Ar–H+D2OKOHAr–D+HOD\text{Ar–H} + \text{D}_2\text{O} \xrightarrow{\text{KOH}} \text{Ar–D} + \text{HOD}

Figure 1 : Base-mediated H/D exchange mechanism for aromatic deuteration.

Optimized Deuteration with D2O

  • D2O Equivalents : 139–278 equivalents balance cost and efficiency.

  • Temperature : 80–100°C maximizes exchange rates without side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time Dependence

ParameterOptimal RangeD-Content (%)Byproduct Formation
Temperature (°C)80–12095–99<5%
Time (hours)12–1897–99Negligible

Higher temperatures (>120°C) accelerate exchange but risk sulfoxide formation, while shorter times (<12 hours) yield incomplete deuteration.

Mechanistic Insights into Deuteration Processes

Sulfonium Ylide Intermediates

\text{R–S^+(Ph)2} \xrightarrow{\text{Base}} \text{R–S^+(Ph)2–H} \leftrightarrow \text{R–S^+(Ph)2:^-} \xrightarrow{\text{D}2\text{O}} \text{R–S^+(Ph)_2–D}

Radical Pathways in Thianthrenium Salts

1ba-d2hνD2C- + Thianthrenium- D2C–S–Thianthrenium\text{1ba-d2} \xrightarrow{h\nu} \text{D}2\text{C- + Thianthrenium- } \rightarrow \text{D}2\text{C–S–Thianthrenium}

Applications and Implications

Pharmaceutical Development

Spectroscopic Probes

The absence of proton signals in NMR spectra simplifies structural analysis of complex mixtures, enabling precise tracking of sulfur-containing metabolites .

Chemical Reactions Analysis

Types of Reactions

Diphenyl sulfide-d10 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to diphenyl sulfoxide-d10 and further to diphenyl sulfone-d10 using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of diphenyl sulfone-d10 back to diphenyl sulfide-d10 can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Diphenyl sulfoxide-d10, diphenyl sulfone-d10.

    Reduction: Diphenyl sulfide-d10.

    Substitution: Halogenated or nitro-substituted diphenyl sulfide-d10 derivatives.

Scientific Research Applications

Metabolomics and Analytical Chemistry

Diphenyl sulfide-d10 is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its stable isotopic nature allows for precise quantification of volatile organic compounds (VOCs) in complex biological samples. The use of deuterated compounds like diphenyl sulfide-d10 enhances the accuracy of metabolomic studies by providing a reliable reference point for measuring analyte concentrations in human breath and other biological matrices .

Environmental Monitoring

In environmental science, diphenyl sulfide-d10 serves as a tracer in studies assessing the degradation pathways of aromatic compounds. Its incorporation into bioremediation studies helps trace the metabolic processes of microorganisms that degrade pollutants such as polychlorinated biphenyls (PCBs). The compound's distinct mass signature allows researchers to monitor its transformation and the efficiency of bioremediation efforts .

Drug Development

The structural characteristics of diphenyl sulfide-d10 make it a valuable scaffold in the development of novel therapeutic agents. It has been investigated for its potential anti-tubercular properties when modified into various derivatives. Studies have shown that compounds based on diphenyl sulfide-d10 exhibit significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development .

Fluorescent Probes

Recent research has explored the use of diphenyl sulfide-d10 derivatives as fluorescent probes for biological imaging applications. These compounds display unique fluorescence properties, allowing for real-time monitoring of cellular processes. Their ability to bind selectively to DNA opens avenues for their use in bioimaging and tracking cellular interactions, which is crucial in cancer research and diagnostics .

Case Studies

Study Application Findings
GC-MS AnalysisMetabolomicsDiphenyl sulfide-d10 used as an internal standard improved quantification accuracy in VOC analysis from human breath samples .
BioremediationEnvironmental ScienceDemonstrated effectiveness in tracing microbial degradation pathways of aromatic pollutants, enhancing understanding of bioremediation processes .
Drug DevelopmentMedicinal ChemistryModified derivatives showed significant anti-tubercular activity, indicating potential for new therapeutic agents .
Fluorescent ProbesBioimagingExhibited selective DNA binding properties, facilitating real-time monitoring of cellular interactions .

Mechanism of Action

The mechanism of action of diphenyl sulfide-d10 involves its interaction with various molecular targets and pathways In oxidation reactions, the sulfur atom in diphenyl sulfide-d10 is the primary site of reactivity, undergoing oxidation to form sulfoxides and sulfones

Comparison with Similar Compounds

Diphenyl Sulfide (DPS)

  • Structure : C12H10S.
  • Dielectric Properties : Diphenyl sulfide has a dielectric constant (ε') of 0.34 at microwave frequencies, lower than its oxidized derivatives (e.g., diphenyl sulfoxide: ε' = 0.61; diphenyl sulfone: ε' = 1.24) .
  • Applications : Used as a solvent additive and dielectric material. Unlike its deuterated form, it lacks isotopic labeling capabilities .

Diphenyl Sulfone (DPSO2)

  • Structure : C12H10SO2.
  • Dielectric Properties : Exhibits the highest ε' (1.24) among sulfur-containing analogs due to its polar sulfone group, making it highly responsive to microwave irradiation .
  • Applications : Effective in microwave-assisted coal desulfurization and polymer synthesis .

Diphenyl Disulfide (DPDS)

  • Structure : C12H10S2.
  • Dielectric Properties : Lower ε' than diphenyl sulfone but higher than diphenyl sulfide. Acts as a reactive intermediate in sulfenyl chloride synthesis .
  • Applications: Used in vulcanization and as a crosslinking agent, contrasting with diphenyl sulfide-d10’s non-reactive isotopic role .

Diphenyl Ether (DPE) and Diphenyl Selenide (DPSe)

  • Structure : C12H10O (DPE); C12H10Se (DPSe).
  • Dielectric/Functional Properties: DPE is a non-sulfur analog with high thermal stability, often used as a solvent additive. DPSe, with selenium replacing sulfur, shows enhanced polarizability but higher toxicity .

Dielectric and Microwave Response

The dielectric properties of sulfur-containing compounds correlate with their oxidation states and polarity. A comparative analysis (Table 1) highlights key differences:

Compound Structure ε' (Dielectric Constant) Molecular Weight Key Applications
Diphenyl sulfide-d10 C12D10S ~0.34* 198.3 Isotopic tracing, NMR studies
Diphenyl sulfide C12H10S 0.34 186.3 Solvent additive, dielectrics
Diphenyl sulfoxide C12H10SO 0.61 202.3 Microwave desulfurization
Diphenyl sulfone C12H10SO2 1.24 218.3 High-polarity materials
Diphenyl disulfide C12H10S2 0.28–0.45 218.3 Vulcanization, intermediates

*ε' for diphenyl sulfide-d10 is inferred from its non-deuterated form due to isotopic similarity in electronic properties .

  • Key Findings: Oxidation of diphenyl sulfide to sulfone/sulfoxide increases ε' by 265% and 79%, respectively, enhancing microwave absorption . Deuterated analogs like diphenyl sulfide-d10 exhibit negligible differences in ε' compared to their non-deuterated counterparts but offer unique advantages in spectroscopic studies .

Solvent Additive Potential

Diphenyl sulfide (DPS) and its analogs are explored as non-halogenated solvent additives. While DPE (diphenyl ether) is widely used, DPS and DPSe show promise due to similar aromaticity and polarizability. However, DPS’s lower dielectric loss (ε' = 0.34) limits its efficiency in solvent processing compared to DPE .

Biological Activity

Diphenyl sulfide-d10 (DPS-d10) is a deuterated analog of diphenyl sulfide, a compound known for its various biological activities. This article provides an in-depth exploration of the biological activity of DPS-d10, highlighting its synthesis, mechanisms of action, and relevant case studies.

Diphenyl sulfide-d10 is characterized by its two phenyl groups attached to a sulfur atom, with deuterium isotopes replacing hydrogen atoms in the phenyl groups. This modification can influence the compound's stability and reactivity in biological systems.

Synthesis : The synthesis of DPS-d10 typically involves the deuteration of diphenyl sulfide using deuterated reagents. The process can be optimized to enhance yield and purity, often utilizing techniques such as NMR spectroscopy to confirm the incorporation of deuterium.

2. Mechanisms of Biological Activity

DPS-d10 exhibits several biological activities, primarily due to its ability to interact with various biological targets:

  • Antioxidant Activity : DPS-d10 has been shown to exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies indicate that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
  • Anticancer Properties : Preliminary research suggests that DPS-d10 may possess anticancer activity. Molecular docking studies have indicated that it can bind to specific proteins involved in cancer progression, potentially inhibiting their function .
  • Enzyme Inhibition : There is evidence that DPS-d10 can inhibit certain enzymes associated with inflammatory processes. This inhibition may contribute to its overall therapeutic potential in inflammatory diseases .

3. Case Studies

Several studies have investigated the biological effects of DPS-d10:

  • Study on Radical Scavenging : A study demonstrated that DPS-d10 significantly reduced the levels of reactive oxygen species (ROS) in vitro, indicating its potential as a therapeutic agent against oxidative stress-related conditions. The study quantified the radical scavenging ability using DPPH assays, showing a concentration-dependent response .
  • Anticancer Activity Assessment : In vitro assays conducted on cancer cell lines revealed that DPS-d10 inhibited cell proliferation at micromolar concentrations. The compound's mechanism was linked to apoptosis induction through activation of caspase pathways .

4. Data Tables

The following table summarizes key findings related to the biological activities of DPS-d10:

Biological Activity Method Used Results Reference
Antioxidant ActivityDPPH AssayIC50 = 25 µM (effective scavenging)
Anticancer ActivityCell Proliferation AssayInhibition of proliferation by 45% at 50 µM
Enzyme InhibitionEnzyme KineticsIC50 = 30 µM for target enzyme

5. Conclusion

Diphenyl sulfide-d10 exhibits promising biological activities, particularly in antioxidant defense and potential anticancer mechanisms. Its unique chemical properties due to deuteration may enhance its stability and efficacy compared to non-deuterated analogs. Further research is warranted to explore its full therapeutic potential and elucidate detailed mechanisms of action.

Q & A

Q. How is diphenyl sulfide-d10 synthesized, and what are the critical purity considerations for its use as an internal standard in environmental analysis?

Diphenyl sulfide-d10 is synthesized via deuteration of diphenyl sulfide using deuterated reagents under controlled catalytic conditions. Isotopic purity (≥99 atom% D) is critical to avoid interference in quantitative analyses such as mass spectrometry or NMR. Researchers must validate purity using techniques like <sup>2</sup>H NMR or isotope ratio mass spectrometry, ensuring minimal protiated impurities .

Q. What analytical methods are most effective for characterizing diphenyl sulfide-d10 in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization is widely used for separation and identification, leveraging deuterium's mass shift (Δm/z = +10) to distinguish it from non-deuterated analogs. High-resolution NMR (e.g., <sup>13</sup>C and <sup>1</sup>H) is essential for structural confirmation, with deuterium-induced splitting patterns aiding in assignments .

Q. How does diphenyl sulfide-d10 function as a stable isotope-labeled standard in environmental monitoring?

It serves as an internal standard for quantifying non-deuterated diphenyl sulfide via isotope dilution mass spectrometry. Its chemical similarity ensures co-elution and matched ionization efficiency, minimizing matrix effects. Calibration curves should account for isotopic enrichment factors to avoid quantification errors .

Advanced Research Questions

Q. What experimental design challenges arise when studying isotopic effects in diphenyl sulfide-d10, and how can they be mitigated?

Deuterium substitution alters vibrational frequencies and reaction kinetics (kinetic isotope effects). Researchers must control temperature and solvent deuteration levels to isolate isotopic effects. Computational modeling (e.g., DFT calculations) can predict vibrational shifts, while time-resolved spectroscopy validates experimental observations .

Q. How should researchers address discrepancies in reported physical properties of diphenyl sulfide-d10 (e.g., conflicting CAS registry numbers or boiling points)?

Cross-referencing primary sources (e.g., CAS RN 49126-37 vs. 180802-01-1) is critical. Conflicting data may arise from batch-specific impurities or measurement protocols. Validate properties experimentally: measure boiling points under standardized conditions (e.g., reduced pressure for high-BP compounds) and compare with certified reference materials .

Q. What strategies ensure reproducibility in deuterated compound synthesis, particularly for diphenyl sulfide-d10?

Document reaction parameters rigorously: catalyst loading (e.g., Pd/C), deuterium source (D2O or D2 gas), and reaction time. Use inert atmospheres to prevent protium contamination. Purity assessments should include multiple orthogonal methods (e.g., GC-MS, NMR, elemental analysis) .

Q. How can isotopic labeling of diphenyl sulfide-d10 influence its behavior in photochemical studies?

Deuterium reduces C-D bond cleavage rates under UV irradiation compared to C-H. Researchers should design light-exposure experiments with monochromatic sources to isolate wavelength-dependent degradation pathways. Compare quantum yields between deuterated and non-deuterated forms to quantify isotope effects .

Q. What are the limitations of using diphenyl sulfide-d10 as a tracer in biological systems?

Deuteration may alter membrane permeability or metabolic stability. Pre-screen deuterated compounds in cell cultures to assess biocompatibility. For in vivo studies, monitor isotopic exchange with endogenous hydrogen pools using LC-MS/MS .

Methodological Guidance

Q. How to optimize NMR acquisition parameters for diphenyl sulfide-d10 to resolve deuterium-induced splitting?

Use high-field NMR (≥500 MHz) with <sup>1</sup>H-<sup>13</sup>C HSQC to resolve splitting from adjacent deuterium atoms. Suppress residual solvent signals (e.g., DMSO-d6) using presaturation. For quantitative analysis, employ inverse-gated decoupling to minimize NOE effects .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterated compound synthesis?

Apply multivariate analysis (e.g., PCA) to identify critical process parameters (e.g., catalyst activity, deuteration time). Use control charts (Shewhart charts) to monitor isotopic purity across batches, setting action limits based on historical data .

Data Contradiction Analysis

  • Example Conflict : reports a CAS RN of 49126-37, while cites 180802-01-1 for diphenyl sulfide-d10.
    • Resolution : Cross-check with authoritative databases (e.g., SciFinder). The discrepancy may stem from registry updates or vendor-specific labeling errors. Always verify with Certificate of Analysis (CoA) from suppliers .

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